

A Deep Dive into the Spectroscopic Characterization of 2-Hydroxynicotinic Acid

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Compound of Interest

Compound Name: 2-Hydroxynicotinic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Hydroxynicotinic acid**, a molecule of significant interest in various chemical and pharmaceutical research fields. This document details the key spectroscopic signatures obtained from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), offering a foundational dataset for its identification, characterization, and application in further research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **2-Hydroxynicotinic acid**.

Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Functional Group Assignment
3400-2400 (broad)	O-H stretch (Carboxylic Acid & Phenol)
~3100	C-H stretch (Aromatic)
~1700	C=O stretch (Carboxylic Acid)
~1650	C=O stretch (Pyridone tautomer)
~1600, 1470	C=C stretch (Aromatic ring)
~1250	C-O stretch (Carboxylic Acid/Phenol)

Note: The IR spectrum of **2-Hydroxynicotinic acid** is complex due to the presence of multiple functional groups and the potential for tautomerism between the hydroxy-pyridine and pyridone forms. The broad O-H absorption is characteristic of the hydrogen-bonded carboxylic acid and phenolic hydroxyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR (Proton NMR)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~8.2	Doublet of doublets	1H	H6
~7.4	Doublet of doublets	1H	H4
~6.5	Triplet	1H	H5
12-14 (broad)	Singlet	1H	-COOH
10-12 (broad)	Singlet	1H	-OH

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The broad signals for the carboxylic acid and hydroxyl protons are due to hydrogen exchange.

¹³C NMR (Carbon-13 NMR)

Chemical Shift (ppm)	Assignment
~170	C=O (Carboxylic Acid)
~165	C2 (C-OH)
~145	C6
~140	C4
~118	C3
~110	C5

Note: The assignments are based on typical chemical shift ranges for similar aromatic and heterocyclic compounds.

Mass Spectrometry (MS) Data

The mass spectrum of **2-Hydroxynicotinic acid** provides crucial information about its molecular weight and fragmentation pattern.

m/z	Interpretation
139	Molecular ion $[M]^+$
95	$[M - CO_2]^+$
67	Further fragmentation

Experimental Protocols

The following sections detail the generalized methodologies for obtaining the spectroscopic data presented above.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Solid)

- KBr Pellet Method: A small amount of finely ground **2-Hydroxynicotinic acid** (1-2 mg) is intimately mixed with approximately 200 mg of dry potassium bromide (KBr) powder in an

agate mortar. The mixture is then compressed under high pressure in a die to form a transparent or translucent pellet.

- Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.

Data Acquisition

The prepared sample is placed in the sample compartment of an FT-IR spectrometer. The spectrum is typically recorded over the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation

- A sample of **2-Hydroxynicotinic acid** (5-10 mg for ^1H NMR, 20-50 mg for ^{13}C NMR) is dissolved in a deuterated solvent (e.g., DMSO- d_6 , CDCl_3) in an NMR tube.
- A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solvent to provide a reference signal at 0 ppm.

Data Acquisition

The NMR tube is placed in the magnet of a high-field NMR spectrometer. For ^1H NMR, the spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. For ^{13}C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

Mass Spectrometry (MS)

Sample Introduction and Ionization

- Gas Chromatography-Mass Spectrometry (GC-MS): The sample is first vaporized and passed through a gas chromatography column to separate it from any impurities. The separated compound then enters the mass spectrometer.

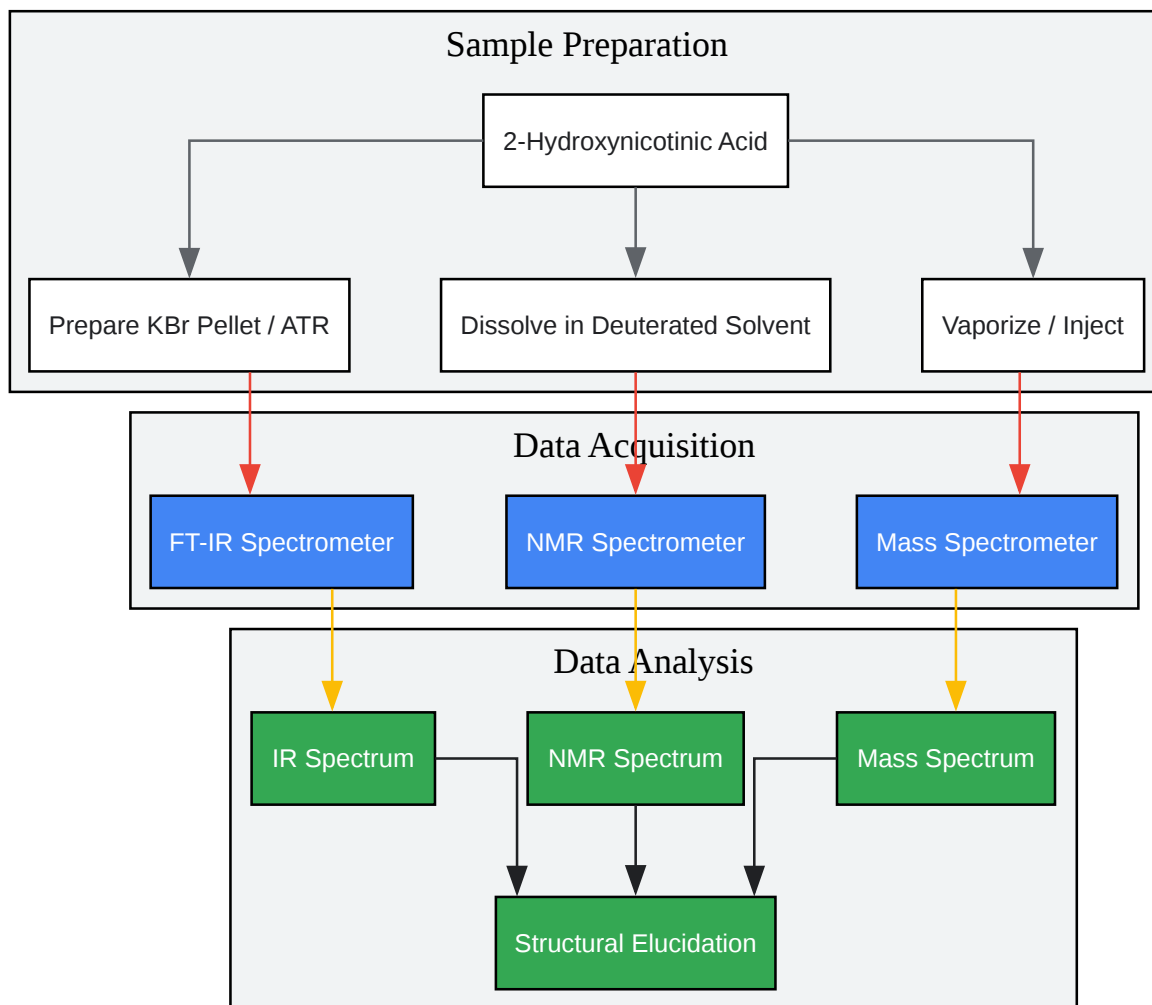
- **Direct Inlet Probe:** A small amount of the solid sample is placed on a probe which is then inserted into the ion source of the mass spectrometer and heated to vaporize the sample.
- **Ionization:** Electron Impact (EI) is a common ionization method where the vaporized molecules are bombarded with a high-energy electron beam, causing them to lose an electron and form a positively charged molecular ion.

Mass Analysis and Detection

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A detector then records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualizing the Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a chemical compound like **2-Hydroxynicotinic acid**.



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Caption: General workflow for spectroscopic analysis.

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